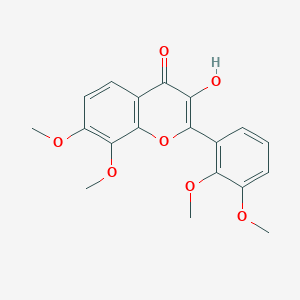
3-Hydroxy-7,8,2',3'-tetramethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-7,8,2’,3’-tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by its four methoxy groups and one hydroxyl group attached to the flavone backbone, giving it unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7,8,2’,3’-tetramethoxyflavone typically involves the methylation of hydroxylated flavones. One common method is the methylation of 3-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Hydroxy-7,8,2’,3’-tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7,8,2’,3’-tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the flavone backbone can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroflavone.
Substitution: Formation of substituted flavones with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its role in modulating enzyme activities and cellular pathways.
Medicine: Studied for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7,8,2’,3’-tetramethoxyflavone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2 by modulating NF-κB signaling.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-7,2’,4’,5’-tetramethoxyflavone
- 5-Hydroxy-3,6,7,4’-tetramethoxyflavone
- 3-Hydroxy-7,3’,4’,5’-tetramethoxyflavone
Uniqueness
3-Hydroxy-7,8,2’,3’-tetramethoxyflavone is unique due to its specific substitution pattern, which influences its lipophilicity and biological activity. Compared to other similar compounds, it may exhibit different levels of enzyme inhibition, cellular uptake, and metabolic stability .
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-hydroxy-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-12-7-5-6-11(16(12)24-3)17-15(21)14(20)10-8-9-13(23-2)19(25-4)18(10)26-17/h5-9,21H,1-4H3 |
InChI Key |
WPPRTWQVRHDSHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=CC=C3)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















